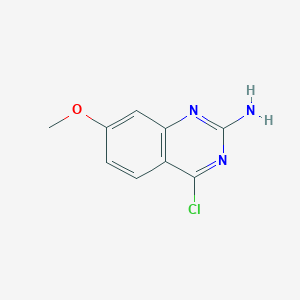

2-Amino-4-chloro-7-methoxyquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methoxyquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBJQSUGBIQFHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Amino-4-chloro-7-methoxyquinazoline

An In-Depth Technical Guide to the

Executive Summary

2-Amino-4-chloro-7-methoxyquinazoline is a pivotal intermediate in the synthesis of numerous pharmacologically active molecules, particularly in the realm of kinase inhibitors for oncology. Its unique substitution pattern provides a versatile platform for constructing complex molecular architectures. This guide presents a robust and regiochemically controlled synthetic pathway, designed for researchers and drug development professionals. The strategy circumvents common selectivity issues by constructing the C2-amino functionality prior to the introduction of the C4-chloro group. The process detailed herein involves a two-step sequence: the initial cyclization of 2-amino-4-methoxybenzoic acid to form the key 2-amino-7-methoxyquinazolin-4(3H)-one intermediate, followed by a selective chlorination at the C4 position. This approach is superior to methods involving the amination of a dichloro-quinazoline precursor, which often suffer from poor control over regioselectivity.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This bicyclic heterocycle is central to the structure of numerous approved drugs, including anticancer agents like Gefitinib, Erlotinib, and Afatinib, which function as tyrosine kinase inhibitors (TKIs). The strategic functionalization of the quinazoline core allows for the precise tuning of a molecule's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.

The target molecule, this compound, is a highly valuable building block. The chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various aryl or alkylamino side chains. Concurrently, the amino group at the C2 position provides a crucial hydrogen bond donor, while the methoxy group at C7 can influence solubility and metabolic stability. This guide provides a detailed, field-proven methodology for its synthesis.

Strategic Approach: Retrosynthesis and Pathway Selection

A common approach to functionalized quinazolines begins with a 2,4-dichloroquinazoline intermediate. However, for the synthesis of the title compound, this route is problematic. The C4 position of 2,4-dichloroquinazolines is significantly more electrophilic and kinetically favored for nucleophilic attack than the C2 position[1]. Consequently, direct amination would overwhelmingly yield the undesired 2-chloro-4-aminoquinazoline isomer.

To achieve absolute regiochemical control, a more logical retrosynthetic strategy is employed. This strategy involves disconnecting the C4-Cl bond first, revealing the precursor 2-amino-7-methoxyquinazolin-4(3H)-one. This key intermediate already contains the required C2-amino group, thereby resolving the selectivity challenge. The quinazolinone itself can be synthesized from a suitably substituted anthranilic acid derivative. This strategic choice forms the foundation of a reliable and scalable synthesis.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediate: 2-Amino-7-methoxyquinazolin-4(3H)-one

This initial step constructs the core heterocyclic system with the C2-amino group already installed. The process involves the condensation and cyclization of an anthranilic acid derivative with a guanylating agent, such as cyanamide.

Principle of the Reaction

The synthesis begins with 2-amino-4-methoxybenzoic acid. The reaction with cyanamide under acidic conditions is thought to proceed via the formation of a 2-guanyl-4-methoxybenzoic acid intermediate. Subsequent intramolecular cyclization, driven by heating, involves the nucleophilic attack of the aniline nitrogen onto the guanidinyl carbon, followed by dehydration to yield the stable 2-amino-7-methoxyquinazolin-4(3H)-one. This method is a robust way to form 2-aminoquinazolinones[2].

Detailed Experimental Protocol

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methoxybenzoic acid (1 equivalent) and a suitable solvent such as n-butanol or 2-ethoxyethanol.

-

Addition of Reagents: Add cyanamide (1.5-2.0 equivalents) to the suspension. Slowly add concentrated hydrochloric acid (0.5 equivalents) to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (typically 120-135 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Filter the solid precipitate and wash thoroughly with a cold solvent like ethanol or acetone to remove unreacted starting materials and impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield 2-amino-7-methoxyquinazolin-4(3H)-one. The product is often of sufficient purity for the next step.

Final Step: Selective C4-Chlorination

With the key intermediate in hand, the final step is the conversion of the 4-oxo group into the desired 4-chloro functionality. This is a standard transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.

Principle of the Reaction

2-Amino-7-methoxyquinazolin-4(3H)-one exists in tautomeric equilibrium with its 4-hydroxy form. Phosphorus oxychloride chlorinates the 4-hydroxy group via a complex mechanism likely involving the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is often added to accelerate the reaction[3]. Under these strongly acidic and dehydrating conditions, the C2-amino group is protonated, rendering it non-nucleophilic and preventing it from reacting with POCl₃.

Detailed Experimental Protocol

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

-

Reagent Charging: Charge the flask with 2-amino-7-methoxyquinazolin-4(3H)-one (1 equivalent) and an excess of phosphorus oxychloride (5-10 equivalents), which also serves as the solvent.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline or DMF (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up (Critical Step): Cool the reaction mixture to room temperature. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto crushed ice in a separate beaker. This will hydrolyze the excess POCl₃ in a highly exothermic reaction.

-

Neutralization: Once the quenching is complete, neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.

-

Isolation: The solid product will precipitate out. Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Purification: Filter the solid, wash extensively with cold water, and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to afford this compound as a solid.

Summary of Experimental Parameters

| Step | Key Reagents | Molar Ratio (vs. Substrate) | Solvent | Temperature | Typical Time | Typical Yield |

| 1 | 2-Amino-4-methoxybenzoic acid, Cyanamide, HCl | 1 : 1.5 : 0.5 | n-Butanol | 120-135 °C | 4-6 h | 85-95% |

| 2 | 2-Amino-7-methoxyquinazolin-4(3H)-one, POCl₃, DMF | 1 : 10 : 0.1 | POCl₃ (neat) | 105-110 °C | 3-5 h | 80-90% |

Conclusion

The presented two-step synthesis provides a reliable and highly selective method for preparing this compound. By strategically forming the 2-aminoquinazolinone core first, this pathway effectively overcomes the inherent regioselectivity challenges associated with the direct amination of 2,4-dichloroquinazoline precursors. The protocols are robust, utilize readily available reagents, and are suitable for scaling, making this guide a valuable resource for chemists in the pharmaceutical industry and academia.

References

- 1. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-chloro-7-methoxyquinazoline

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-Amino-4-chloro-7-methoxyquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a practical manual for researchers. It outlines robust, field-proven methodologies for determining its core physicochemical properties. The guide details plausible synthetic routes, experimental protocols for structural and spectral analysis, thermal and solubility profiling, and stability assessment according to international guidelines. By explaining the causality behind experimental choices and providing self-validating protocols, this paper equips scientists with the necessary tools to thoroughly characterize this and similar quinazoline derivatives, ensuring data integrity and reproducibility.

Introduction: The Quinazoline Scaffold and Its Significance

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatile structure allows for substitutions that can modulate biological activity across a wide range of targets, including kinases, receptors, and enzymes.[1][3] Compounds bearing the quinazoline moiety have been successfully developed as anticancer, antihypertensive, and anti-inflammatory drugs.[3]

This compound (PubChem CID: 84780954) represents a specific substitution pattern on this important scaffold.[4] The presence of an amino group at the 2-position, a chloro group at the 4-position, and a methoxy group at the 7-position suggests potential as a key intermediate in the synthesis of more complex, biologically active molecules. The chloro atom at the 4-position is a particularly useful synthetic handle, allowing for nucleophilic substitution to introduce a variety of functional groups.

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use in drug discovery and development. Properties such as molecular structure, solubility, stability, and spectral characteristics directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of any derived active pharmaceutical ingredient (API). This guide provides the methodological foundation for obtaining this critical data.

Synthesis and Structural Elucidation

Plausible Synthetic Pathway

A common strategy for synthesizing substituted quinazolines involves the cyclization of appropriately substituted anthranilic acid derivatives. The following diagram outlines a logical, multi-step synthetic workflow.

Caption: A plausible synthetic route to the target compound.

Structural and Molecular Properties

Once synthesized, a full structural and molecular characterization is essential. The primary identifier for this compound is its molecular formula, C₉H₈ClN₃O.[4] The following table summarizes key computed molecular properties, which serve as a baseline for experimental verification.

| Property | Value (Computed) | Data Source |

| Molecular Formula | C₉H₈ClN₃O | PubChem[4] |

| Molecular Weight | 209.64 g/mol | PubChem[4] |

| Exact Mass | 209.035588 g/mol | PubChem[4] |

| Topological Polar Surface Area | 71.9 Ų | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Note: The data in this table is computationally derived and awaits experimental confirmation.

Experimental Protocol: X-ray Crystallography for Structure Confirmation

The gold standard for unambiguous structure determination is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and information on intermolecular interactions in the solid state.

Causality: Obtaining a high-quality crystal is the most critical and often most challenging step. The quality of the crystal directly dictates the resolution and accuracy of the final structure.[8] The choice of solvent system for crystallization is crucial; it must be one in which the compound has moderate solubility, allowing for slow crystal growth rather than rapid precipitation.

Methodology:

-

Purification: The synthesized compound must be purified to the highest possible degree (>99%) using techniques like column chromatography or recrystallization.

-

Crystal Growth:

-

Screen various solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane, ethyl acetate) to find a system where the compound is sparingly soluble.

-

Prepare a saturated or near-saturated solution at an elevated temperature.

-

Allow the solution to cool slowly and undisturbed. Techniques include slow evaporation, vapor diffusion, or solvent layering.

-

-

Data Collection:

-

Carefully select a single, well-formed crystal and mount it on a goniometer head.

-

Expose the crystal to a monochromatic X-ray beam using a diffractometer.[9]

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.[8]

-

Spectroscopic Characterization

Spectroscopic methods provide a fingerprint of the molecule, confirming its identity and providing insights into its electronic and bonding structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the chemical environment of each nucleus.

Causality: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[10] The sample concentration must be sufficient to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[11][12]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, high-quality 5 mm NMR tube.[10][11][12]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[10]

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key expected signals would include distinct aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the amino group protons.

-

Acquire a ¹³C NMR spectrum. This will show distinct signals for each of the nine carbon atoms in the molecule.

-

(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals and confirm connectivity.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality: This technique is excellent for quickly confirming the presence of key functional groups. For this compound, we would expect to see characteristic stretching frequencies for N-H (amine), C-O (methoxy ether), C=N, and C=C (quinazoline ring) bonds.

Experimental Protocol:

-

Sample Preparation: Prepare the sample using either the KBr pellet method (for solids) or as a thin film on a salt plate. For Attenuated Total Reflectance (ATR), a small amount of solid powder is placed directly on the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the instrument and record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Expected characteristic peaks would be found for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and aromatic C-H and C=C stretches.[13][14]

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the conjugated quinazoline ring system.

Causality: The absorption maxima (λ_max) are dependent on the chromophore. For quinazoline derivatives, absorption bands are typically observed corresponding to π → π* and n → π* transitions within the aromatic system.[15]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). A typical concentration is in the micromolar range.

-

Data Acquisition:

-

Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (reference) and the other with the sample solution.

-

Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum and identify the λ_max values.

-

Physical and Chemical Properties

Melting Point and Thermal Analysis

The melting point is a fundamental physical property that serves as an indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method as it provides more information than the traditional capillary method, including the enthalpy of fusion.

Causality: A sharp, well-defined melting peak in a DSC thermogram is indicative of a highly pure crystalline substance.[16] Impurities will typically cause a depression and broadening of the melting peak. The heating rate can affect the observed melting temperature; therefore, a standardized rate should be used for consistency.[17]

Caption: Workflow for Melting Point Determination by DSC.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of the finely ground, dry compound into a standard aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC instrument's cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should bracket the expected melting point.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the melting endotherm.[17][18] The area under the peak corresponds to the heat of fusion.

Solubility

Solubility is a critical parameter for any compound intended for biological testing or formulation. It should be assessed in a range of relevant media.

Causality: The "like dissolves like" principle is a good starting point. The presence of both polar (amine, methoxy) and non-polar (quinazoline ring, chlorine) features suggests that solubility will vary significantly with solvent polarity. For drug development, solubility in aqueous buffers at different pH values is particularly important.

Experimental Protocol (Thermodynamic Solubility):

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy with a pre-established calibration curve.

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions. Stability studies are performed according to guidelines set by the International Council for Harmonisation (ICH).[19][20]

Causality: Stability studies expose the compound to accelerated (stress) conditions of temperature and humidity to predict its long-term stability under normal storage conditions.[19][21] The use of a validated, stability-indicating analytical method (typically HPLC) is essential to separate and quantify the parent compound from any potential degradation products.

Experimental Protocol (ICH Guideline Approach):

-

Method Validation: Develop and validate a stability-indicating HPLC method that can resolve the parent compound from potential degradants and impurities.

-

Batch Selection: Use at least one representative batch of the purified compound for the study.[21]

-

Storage Conditions: Store samples of the compound in its intended container closure system under the following ICH-recommended conditions[22]:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule:

-

Analyze the samples at specified time points.

-

For accelerated studies, a typical schedule is 0, 3, and 6 months.[22]

-

For long-term studies, a typical schedule is 0, 3, 6, 9, 12, 18, and 24 months.

-

-

Analysis: At each time point, test the samples for appearance, assay (potency), and degradation products. A significant change is typically defined as a failure to meet the established acceptance criteria, such as a notable decrease in assay value or an increase in total degradation products.

Conclusion

While specific experimental data for this compound remains to be broadly published, this guide provides a comprehensive and scientifically rigorous framework for its complete physicochemical characterization. By following the detailed protocols for synthesis, structural elucidation, spectroscopic analysis, and the determination of physical and stability properties, researchers can generate the high-quality, reliable data essential for advancing this compound in the drug discovery and development pipeline. The emphasis on the causality behind experimental choices and adherence to international standards ensures that the data obtained will be robust, reproducible, and fit for purpose in a regulated research environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | C9H8ClN3O | CID 84780954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. humiditycontrol.com [humiditycontrol.com]

- 20. ICH Official web site : ICH [ich.org]

- 21. gmpsop.com [gmpsop.com]

- 22. edaegypt.gov.eg [edaegypt.gov.eg]

The Expanding Therapeutic Potential of Novel Quinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The inherent structural features of the quinazoline nucleus, including its hydrogen bonding capabilities and potential for diverse substitutions, make it an ideal scaffold for the design of novel therapeutic agents. A vast number of quinazoline derivatives have been synthesized and investigated, revealing significant potential in treating a wide range of diseases, including cancer, microbial infections, inflammation, malaria, and viral illnesses.[3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of novel quinazoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key experimental data, and provide detailed protocols for evaluating the therapeutic potential of this versatile class of compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have garnered significant attention for their potent anticancer properties, with several compounds already approved as frontline cancer therapies.[3] Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that play a crucial role in the signaling pathways regulating cell growth, proliferation, and survival.[5] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibition a highly effective therapeutic strategy.[6]

Mechanism of Action: Inhibition of Tyrosine Kinases

A prominent class of anticancer quinazoline derivatives functions as tyrosine kinase inhibitors (TKIs).[7] These compounds typically feature a 4-anilinoquinazoline scaffold, which acts as a competitive inhibitor at the ATP-binding site of the epidermal growth factor receptor (EGFR).[8][9] By blocking ATP binding, these derivatives prevent the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling cascades that promote tumor growth and proliferation.[8][10] The structure-activity relationship (SAR) studies of 4-anilinoquinazolines have revealed that substitutions on both the quinazoline ring and the aniline moiety can significantly influence their inhibitory potency and selectivity.[8][11]

Beyond EGFR, novel quinazoline derivatives have been developed to target other key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[3][12] Dual inhibitors that target multiple kinases simultaneously are also being actively investigated to overcome drug resistance and enhance therapeutic efficacy.[11]

Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazoline Derivatives

The following diagram illustrates the mechanism of action of 4-anilinoquinazoline derivatives as EGFR inhibitors.

Caption: EGFR signaling and its inhibition by 4-anilinoquinazoline derivatives.

Data Presentation: Anticancer Activity of Novel Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of representative novel quinazoline derivatives against various cancer cell lines.

| Compound ID | Chemical Structure | Target Cell Line | IC50 (µM) | Reference |

| 1 | 2,4-disubstituted quinazoline | HT-29 (Colon) | 5.33 | [13] |

| 2 | 2,4-disubstituted quinazoline | CNE-2 (Nasopharyngeal) | Data not specified | [14] |

| 3 | 4-anilinoquinazoline derivative | A549 (Lung) | Sub-micromolar | [15] |

| 4 | 2-substituted quinazolin-4(3H)-one | Jurkat (T-cell leukemia) | 1.9 | [16] |

| 5 | 2-substituted quinazolin-4(3H)-one | NB4 (Promyelocytic leukemia) | <5 | [16] |

| 6 | 2,4-disubstituted quinazoline | 5637 (Bladder) | 103.04 | [17] |

| 7 | 2,4-disubstituted quinazoline | MCF-7 (Breast) | 90.2 | [17] |

Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.

Experimental Protocols: Evaluating Anticancer Activity

A crucial aspect of anticancer drug discovery is the robust evaluation of a compound's cytotoxic and mechanistic effects. The following are standard protocols employed in this process.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18] Its reliance on the metabolic activity of viable cells to convert the yellow MTT into a purple formazan product provides a quantitative measure of cell survival.[19] The simplicity, reliability, and scalability of the MTT assay make it an excellent choice for high-throughput screening of potential anticancer agents.[7][20]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

Caption: A simplified workflow of the MTT assay for cytotoxicity testing.

Rationale: Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining allows for the quantitative analysis of DNA content in a cell population, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] This information can indicate whether a compound induces cell cycle arrest at a specific checkpoint.

Protocol:

-

Cell Treatment: Treat cancer cells with the quinazoline derivative at its IC50 concentration for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Rationale: Determining whether a compound induces apoptosis (programmed cell death) is a key step in characterizing its anticancer activity. The Annexin V/PI assay is a standard method for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and can be used to identify these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the quinazoline derivative.

-

Cell Harvesting: Collect the cells and wash them with PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Antimicrobial Activity: A Renewed Hope Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Quinazoline derivatives have emerged as a promising class of compounds with broad-spectrum activity against various pathogenic bacteria and fungi.[22][23]

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial mechanism of quinazoline derivatives can vary. Some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[24][25][26][27] By targeting these vital processes, these compounds can effectively inhibit bacterial growth. Structure-activity relationship studies have shown that substitutions at various positions of the quinazoline ring can significantly impact the antimicrobial potency and spectrum.[28]

Data Presentation: Antimicrobial Activity of Novel Quinazoline Derivatives

The following table presents the in vitro antimicrobial activity of selected novel quinazoline derivatives.

| Compound ID | Chemical Structure | Target Microorganism | MIC (µg/mL) | Reference |

| 8 | Quinazoline piperazine phosphorodiamidate hybrid | Klebsiella pneumoniae | 2.5 | [1] |

| 9 | Quinazoline piperazine phosphorodiamidate hybrid | Staphylococcus aureus | 2.5 | [1] |

| 10 | Quinazolin-4(3H)-one derivative | Staphylococcus aureus | Data not specified | [23] |

| 11 | Quinazolin-4(3H)-one derivative | Streptococcus pneumoniae | Data not specified | [23] |

| 12 | 4-substituted quinazoline | Bacillus subtilis | Data not specified | [4] |

| 13 | 4-substituted quinazoline | Escherichia coli | Data not specified | [4] |

| 14 | 1,2-di(quinazolin-4-yl)diselane | Mycobacterium tuberculosis | Similar to clinical drugs | [26] |

Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard and essential parameter for evaluating the potency of a new antimicrobial compound. The broth microdilution method is a commonly used and reliable technique for determining MIC values.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth.

-

Serial Dilution: Prepare a series of twofold dilutions of the quinazoline derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.

-

Determination of MIC: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Quinazoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[10][29][30]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinazoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.[31]

Data Presentation: Anti-inflammatory Activity of Novel Quinazoline Derivatives

The following table summarizes the in vivo anti-inflammatory activity of representative novel quinazoline derivatives.

| Compound ID | Chemical Structure | Animal Model | Dose | % Inhibition of Edema | Reference |

| 15 | Quinazolinone analog | Rat | 50 mg/kg | 32.5 | [10] |

| 16 | Quinazolinone derivative | Rat | Not specified | Good activity | [29] |

| 17 | Substituted pyrrolo-quinazoline | Not specified | Not specified | Potent activity | [32] |

| 18 | 4-amino quinazoline derivative | Not specified | Not specified | High activity | [32] |

Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model in rats is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[33] Carrageenan, when injected into the rat paw, induces a reproducible inflammatory response characterized by edema (swelling), providing a simple and reliable method to assess the efficacy of anti-inflammatory agents.[4]

Protocol:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the quinazoline derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle.

-

Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.

Antiviral, and Antimalarial Activities: Expanding the Therapeutic Horizon

Beyond their anticancer, antimicrobial, and anti-inflammatory properties, novel quinazoline derivatives have also shown promising activity against viral and parasitic infections.

Antiviral Activity: Several quinazoline derivatives have been reported to exhibit antiviral activity against a range of viruses, including influenza virus, human cytomegalovirus (HCMV), and coronaviruses.[13][19][32][34][35][36] The mechanism of action can involve the inhibition of viral replication at different stages. For instance, some derivatives have been shown to inhibit viral RNA synthesis.[36]

Antimalarial Activity: Malaria remains a major global health threat, and the emergence of drug-resistant parasites necessitates the development of new antimalarial agents. Quinazoline derivatives have demonstrated potent in vivo antimalarial activity in murine models.[3][22][28][32][37] Some of these compounds have shown efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[37]

Data Presentation: Antiviral and Antimalarial Activities

Antiviral Activity of Novel Quinazoline Derivatives

| Compound ID | Chemical Structure | Target Virus | EC50 (µM) | Reference |

| 19 | Quinazoline artemisinin hybrid | Human Cytomegalovirus (HCMV) | 0.15-0.21 | [32] |

| 20 | 2,4-disubstituted quinazoline | Influenza A virus (H1N1) | 3.70-4.19 | [35] |

| 21 | 2,4-disubstituted quinazoline | Influenza A virus | 1.29 | [19] |

| 22 | Quinazoline derivative | Coronavirus (HCoV-OC43) | ~0.1 | [13] |

Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.

Antimalarial Activity of Novel Quinazoline Derivatives

| Compound ID | Chemical Structure | Parasite Strain | In Vivo Efficacy | Reference |

| 23 | 2-anilino quinazoline | P. falciparum | Orally efficacious in murine model | [37] |

| 24 | 2,3-disubstituted-4(3H)-quinazolinone | P. berghei ANKA | 72.86% suppression | [3] |

| 25 | Quinazolinone-2-carboxamide | P. falciparum | Efficacious in humanized SCID mouse model | [28] |

Note: The chemical structures are simplified representations. Please refer to the cited literature for the complete chemical structures.

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. The insights provided in this technical guide underscore the immense potential of quinazoline derivatives in addressing some of the most pressing challenges in human health, from cancer and infectious diseases to inflammatory disorders. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of the next generation of quinazoline-based drugs. Future research should focus on exploring novel substitutions on the quinazoline core to enhance potency and selectivity, elucidating the detailed molecular mechanisms of action, and leveraging advanced drug delivery systems to improve the pharmacokinetic and pharmacodynamic profiles of these promising compounds.

References

- 1. High-throughput screening - Wikipedia [en.wikipedia.org]

- 2. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors [wisdomlib.org]

- 12. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. info2.uqam.ca [info2.uqam.ca]

- 19. Design, synthesis and in vitro anti-influenza A virus evaluation of novel quinazoline derivatives containing S-acetamide and NH-acetamide moieties at C-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Is Your MTT Assay the Right Choice? [promega.com]

- 21. nuchemsciences.com [nuchemsciences.com]

- 22. researchgate.net [researchgate.net]

- 23. reddit.com [reddit.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2-Amino-4-chloro-7-methoxyquinazoline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the characterization of 2-Amino-4-chloro-7-methoxyquinazoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment. In the absence of publicly available experimental spectra for the title compound, this guide leverages high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and experimental data from a close structural analog for Mass Spectrometry (MS) and Infrared (IR) spectroscopy. This approach, combining predictive analysis with comparative data from a related molecule, offers a robust framework for the characterization of novel quinazoline derivatives.

Molecular Structure and Overview

This compound is a heterocyclic compound with a quinazoline core, which is a common scaffold in medicinal chemistry. Accurate structural confirmation is the bedrock of any research and development endeavor. The following sections detail the application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the unambiguous identification of this molecule.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections provide predicted ¹H and ¹³C NMR data, which serve as a reliable guide for researchers synthesizing this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | 7.85 | d | 1H |

| H-6 | 7.10 | dd | 1H |

| H-8 | 6.95 | d | 1H |

| -NH₂ | 5.50 | br s | 2H |

| -OCH₃ | 3.90 | s | 3H |

Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary based on solvent and concentration.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-5, H-6, H-8): The downfield region of the spectrum is characterized by signals from the three aromatic protons on the quinazoline ring. H-5 is expected to be the most deshielded due to the anisotropic effect of the adjacent pyrimidine ring and will likely appear as a doublet. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8, being ortho to the electron-donating methoxy group, is expected at the most upfield position of the aromatic signals, appearing as a doublet.

-

Amino Protons (-NH₂): The two protons of the amino group are expected to appear as a broad singlet around 5.50 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. This peak's intensity and position can be sensitive to the solvent, concentration, and temperature. A D₂O exchange experiment would confirm this assignment, as the peak would disappear upon addition of a drop of D₂O.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.90 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 162.5 |

| C-4 | 155.0 |

| C-4a | 115.0 |

| C-5 | 125.0 |

| C-6 | 120.0 |

| C-7 | 160.0 |

| C-8 | 100.0 |

| C-8a | 150.0 |

| -OCH₃ | 56.0 |

Note: Predicted data generated using advanced NMR prediction software. Actual experimental values may vary based on solvent and concentration.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Quaternary Carbons (C-2, C-4, C-4a, C-7, C-8a): The spectrum is expected to show five signals for the quaternary carbons. C-2 and C-4, being part of the pyrimidine ring and attached to nitrogen and chlorine, will be significantly deshielded. C-7, attached to the electronegative oxygen of the methoxy group, will also appear at a downfield chemical shift.

-

Aromatic CH Carbons (C-5, C-6, C-8): Three signals are predicted for the protonated aromatic carbons. C-8, being ortho to the electron-donating methoxy group, is expected to be the most shielded.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear as a distinct signal in the upfield region, around 56.0 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol provides a standardized procedure for acquiring high-quality NMR spectra for quinazoline derivatives.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The data presented here is for the close structural analog, 4-Amino-2-chloro-6,7-dimethoxyquinazoline , as a reference.

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

| [M]⁺ | 239 | 100 |

| [M+2]⁺ | 241 | 33 |

| [M-CH₃]⁺ | 224 | 45 |

| [M-Cl]⁺ | 204 | 20 |

Source: NIST WebBook, experimental data for 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[1]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The base peak is the molecular ion peak [M]⁺ at m/z 239. The presence of a significant [M+2]⁺ peak at m/z 241 with an intensity of approximately one-third of the molecular ion peak is a characteristic isotopic pattern for a compound containing one chlorine atom.

-

Fragmentation Pattern: The fragmentation pattern provides further structural information. The loss of a methyl radical (-CH₃) from the methoxy group results in the fragment ion at m/z 224. The loss of a chlorine radical (-Cl) gives rise to the ion at m/z 204.

Expected Data for this compound:

For the title compound, the molecular weight is 209.63 g/mol . Therefore, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 209 and an [M+2]⁺ peak at m/z 211 due to the chlorine isotope. The fragmentation pattern would likely involve the loss of a methyl group to give a fragment at m/z 194 and the loss of chlorine to give a fragment at m/z 174.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the sample to a final concentration of about 1-10 µg/mL.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The data presented is for the structural analog, 4-Amino-2-chloro-6,7-dimethoxyquinazoline .

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Amino (-NH₂) |

| 3050-3000 | C-H stretching | Aromatic |

| 2950-2850 | C-H stretching | Methoxy (-OCH₃) |

| 1640-1600 | C=N stretching | Quinazoline ring |

| 1600-1450 | C=C stretching | Aromatic ring |

| 1270-1200 | C-O stretching | Aryl ether |

| 800-700 | C-Cl stretching | Chloroalkane |

Source: Adapted from experimental data for 4-amino-2-chloro-6,7-dimethoxyquinazoline.[2]

Interpretation of the IR Spectrum:

-

N-H Stretching: The presence of a primary amine is indicated by the broad absorption band in the 3400-3200 cm⁻¹ region.

-

C-H Stretching: The sharp peaks between 3050-3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methoxy group.

-

C=N and C=C Stretching: The absorptions in the 1640-1450 cm⁻¹ region correspond to the C=N and C=C stretching vibrations of the quinazoline and benzene rings.

-

C-O and C-Cl Stretching: The strong absorption around 1270-1200 cm⁻¹ is indicative of the aryl ether C-O stretching. The C-Cl stretching vibration is expected in the fingerprint region, typically between 800-700 cm⁻¹.

Expected Similarities for this compound:

The IR spectrum of the title compound is expected to be very similar to that of its analog, as they share the same core functional groups. The positions of the N-H, aromatic C-H, methoxy C-H, C=N, C=C, C-O, and C-Cl stretching vibrations should be comparable.

Experimental Protocol for FTIR Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Background Spectrum:

-

Place an empty KBr pellet or no sample in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Spectrum:

-

Place the KBr pellet containing the sample in the sample holder of the FTIR instrument.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of this compound using a combination of predicted and analog-derived experimental data. The detailed analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, along with standardized experimental protocols, offers a robust framework for researchers in the field of medicinal chemistry and drug development. This integrated approach ensures a high degree of confidence in the structural elucidation and purity assessment of this and related quinazoline derivatives.

References

Initial Screening of 2-Amino-4-chloro-7-methoxyquinazoline: A Technical Guide for Anticancer Drug Discovery

Abstract

The quinazoline scaffold is a cornerstone in modern oncology, forming the backbone of several FDA-approved targeted therapies.[1] Its versatile structure allows for the development of potent inhibitors against various kinases and cellular pathways implicated in tumorigenesis.[2][3][4] This guide presents a comprehensive, field-proven framework for the initial in vitro screening of a novel quinazoline derivative, 2-Amino-4-chloro-7-methoxyquinazoline, to evaluate its potential as an anticancer agent. We provide detailed, step-by-step protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data essential for early-stage drug development. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities for their therapeutic potential.

Introduction: The Rationale for Screening this compound

The quinazoline nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine portion of ATP, enabling it to competitively inhibit a wide range of protein kinases.[4] This has led to the successful development of drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The anticancer effects of quinazoline derivatives are diverse, ranging from inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR) and PI3K to disruption of microtubule polymerization, cell cycle arrest, and induction of apoptosis.[2][3][5]

While this compound is a known chemical entity, often used as an intermediate in the synthesis of pharmaceuticals for other indications, its specific activity against cancer cells is not well-documented in public literature. Its structure, featuring an amino group, a chloro substituent, and a methoxy group on the quinazoline core, presents a unique combination of electron-donating and -withdrawing groups that could confer novel biological activity. The presence of the 4-chloro substituent, in particular, offers a reactive site for further chemical modification, making it an attractive starting point for a medicinal chemistry campaign.

This guide, therefore, establishes the foundational screening cascade to determine if this compound warrants further investigation as a potential anticancer therapeutic. The initial screening funnel is designed to answer three critical questions:

-

Does the compound exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines?

-

If cytotoxic, is the mechanism of cell death related to the induction of apoptosis?

-

Does the compound perturb the normal progression of the cell cycle?

Answering these questions provides the necessary go/no-go decision points for committing further resources to mechanism-of-action studies, lead optimization, and preclinical development.

Experimental Design: A Multi-Faceted Approach

A robust initial screening strategy relies on a multi-pronged approach to gather a holistic view of the compound's cellular effects. Our workflow is designed to move from a broad assessment of cytotoxicity to more specific mechanistic assays.

Caption: High-level workflow for the initial screening of this compound.

Selection of Cancer Cell Lines

The choice of cell lines is critical for obtaining relevant and broadly applicable results. We recommend starting with a diverse panel that represents different cancer histotypes. The NCI-60 panel, developed by the U.S. National Cancer Institute, is an excellent resource for this purpose, as it comprises 60 well-characterized human tumor cell lines from nine different cancer types.[2][4][6] For an initial screen, a representative subset can be selected.

Table 1: Example Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Key Characteristics (Example) |

| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER) positive, wild-type p53 |

| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2), mutant p53 |

| A549 | Non-Small Cell Lung Cancer | KRAS mutation |

| HCT116 | Colon Carcinoma | Wild-type p53 |

| PC-3 | Prostate Adenocarcinoma | Androgen-independent, p53 null |

| U-87 MG | Glioblastoma | PTEN mutant |

Causality: This selection provides diversity in tissue of origin and genetic background (e.g., p53 status, key driver mutations). Comparing the compound's activity across these lines can provide early clues about its potential mechanism of action or selectivity.[7] For example, differential activity between HCT116 (wild-type p53) and a p53-mutant line might suggest a p53-dependent mechanism.

Core Methodologies and Protocols

Adherence to standardized and well-validated protocols is paramount for ensuring data integrity. The following sections provide detailed, step-by-step procedures for the core assays.

General Cell Culture and Maintenance

Proper aseptic technique and cell culture practices are the foundation of reliable in vitro data. All cell lines should be sourced from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure identity and purity.

-

Culture Medium: Use the specific medium recommended by the supplier for each cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]

-

Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase.[5] Use Trypsin-EDTA for adherent cells.

-

Authentication: Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling and test for mycoplasma contamination.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[9] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[10]

Materials:

-

96-well flat-bottom sterile plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[11] Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

-

Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium plus 10 µL of the 5 mg/mL MTT solution to each well.[12]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

-

Table 2: Example Cytotoxicity Data (IC₅₀ in µM)

| Compound | MCF-7 | MDA-MB-231 | A549 | HCT116 | PC-3 | U-87 MG |

| This compound | 12.5 | 8.9 | 25.1 | 7.2 | 30.8 | 15.4 |

| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 | 0.6 | 1.5 | 1.2 |

Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

To determine if the observed cytotoxicity is due to apoptosis, we can measure the activity of executioner caspases-3 and -7. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[3] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[13]

Materials:

-

White-walled, clear-bottom 96-well plates

-

Caspase-Glo® 3/7 Reagent (Promega, G8090 or similar)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol (steps 1-3). It is crucial to run a parallel plate for viability (e.g., using CellTiter-Glo®) to normalize the apoptosis signal to the number of viable cells. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours).

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[14]

-

Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[15]

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from "medium only" wells).

-

Express the results as fold change in caspase activity relative to the vehicle-treated control cells.

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[1] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for differentiation of cell cycle phases via flow cytometry.[16]

Materials:

-

6-well plates

-

Flow cytometry tubes

-

Ice-cold 70% ethanol

-

Phosphate-Buffered Saline (PBS)

-

PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[16]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates. After 24 hours, treat with the test compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach with Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes (or store at -20°C).

-

Staining: Centrifuge the fixed cells (at a higher speed, e.g., 850 x g, as fixed cells are less dense) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is critical to degrade RNA, which PI can also bind to.[1]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a low flow rate for better resolution.[17]

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.

Potential Outcomes and Mechanistic Insights

The data from this initial screening cascade can point toward specific mechanisms of action, guiding future experiments.

Interpreting the Data

-

Selective Cytotoxicity: If the IC₅₀ values are significantly lower in a cell line with a specific genetic marker (e.g., a particular mutation), it may suggest the compound targets that pathway. For instance, high potency in EGFR-mutant lung cancer cells could imply EGFR inhibition.

-

Apoptosis Induction: A significant increase in caspase-3/7 activity concurrent with cytotoxicity strongly suggests the compound induces programmed cell death.

-

Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle is a hallmark of many anticancer drugs.

-

G1 Arrest: May indicate inhibition of CDK4/6 or other regulators of the G1/S transition.

-

S Phase Arrest: Often associated with DNA synthesis inhibitors.

-

G2/M Arrest: A common outcome for compounds that interfere with microtubule dynamics or DNA damage checkpoints.[2]

-

Example Signaling Pathway: EGFR/PI3K/Akt

Many quinazoline derivatives exert their effects by inhibiting receptor tyrosine kinases like EGFR.[3] Downstream of EGFR, the PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth.[18] If initial data suggests activity in cell lines known for EGFR-driven proliferation, this pathway becomes a prime candidate for further investigation.

Caption: Hypothesized targeting of the EGFR-PI3K-Akt signaling pathway by the test compound.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial in vitro characterization of this compound. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression across a diverse panel of cancer cell lines, researchers can make an informed decision on its potential as a lead compound.

Positive results from this screening cascade—such as potent, selective cytotoxicity, clear induction of apoptosis, or a defined cell cycle block—would provide a strong rationale for advancing the compound to the next stage of drug discovery. Subsequent steps would include:

-

Target Deconvolution: Identifying the specific molecular target(s) through techniques like kinome profiling, thermal shift assays, or affinity chromatography.

-

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and drug-like properties (ADME).

-

In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models, such as xenografts.[19]

By following this structured, evidence-based approach, the scientific community can efficiently screen novel chemical matter and accelerate the development of the next generation of targeted cancer therapies.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 3. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 4. NCI-60 - Wikipedia [en.wikipedia.org]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

The Modern Alchemist's Guide to Substituted Quinazolines: A Handbook of Novel Synthetic Routes

Foreword: The Enduring Allure of the Quinazoline Nucleus